7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride
Description
Properties
IUPAC Name |
7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N.ClH/c13-12(14)10-8-15-7-6-11(10,12)9-4-2-1-3-5-9;/h1-5,10,15H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNJWQAONNJNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2(F)F)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955493-48-7 | |
| Record name | 7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride is the 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor.
Mode of Action
This compound acts as a modulator at the 5-HT2C receptor. It interacts with the receptor to alter its activity, which can result in a variety of changes depending on the specific nature of the interaction.
Result of Action
The molecular and cellular effects of 7,7-Difluoro-6-phenyl-3-azabicyclo[41Given its role as a modulator of the 5-ht2c receptor, it can be inferred that it may have effects on serotonin signaling, which could potentially influence mood, appetite, and other physiological processes.
Biochemical Analysis
Biochemical Properties
7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also binds to specific receptors, such as the serotonin receptor, influencing neurotransmitter activity. These interactions are crucial for understanding its pharmacological effects and potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to modulate cell signaling pathways, particularly those involving G-protein coupled receptors. This modulation can lead to changes in gene expression and alterations in cellular metabolism. The compound’s impact on cell function includes influencing neurotransmitter release and uptake, which is essential for its potential use in treating neurological disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an agonist or antagonist at various receptor sites, leading to enzyme inhibition or activation. These interactions result in changes in gene expression and subsequent cellular responses. Understanding these molecular mechanisms is vital for developing targeted therapies using this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. These temporal effects are essential for optimizing its use in experimental and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits therapeutic effects, such as modulating neurotransmitter activity and improving cognitive function. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes. Understanding these dosage effects is crucial for determining safe and effective therapeutic doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Studying these pathways provides insights into optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic effects. Understanding these transport mechanisms is essential for developing effective delivery systems for this compound .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence its interactions with biomolecules and subsequent cellular responses. Studying its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .
Biological Activity
7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride (CAS No. 1955493-48-7) is a synthetic compound belonging to the class of bicyclic amines. Its unique structure, featuring difluorinated and phenyl substituents, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's chemical formula is with a molecular weight of 245.7 g/mol. It appears as a white powder and is typically stored at room temperature . The structure can be represented by the following SMILES notation: FC1(F)C2C1(CCNC2)c1ccccc1.Cl .
| Property | Value |
|---|---|
| Chemical Formula | C12H14ClF2N |
| Molecular Weight | 245.7 g/mol |
| Appearance | White powder |
| Storage Temperature | Room temperature |
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly the cholinergic system. The structural features suggest potential binding affinity to nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and neuromodulation .
Pharmacological Studies
Several studies have investigated the pharmacological effects of related compounds:
- Neurotoxicity Studies : Analogous bicyclic compounds have demonstrated neurotoxic effects by inhibiting nAChRs, leading to increased neurotransmitter release and subsequent excitotoxicity . This mechanism may be relevant for understanding the biological activity of this compound.
- Behavioral Assessments : In animal models, related compounds have shown anxiolytic and antidepressant-like effects, suggesting a potential therapeutic role in mood disorders .
- Binding Affinity : Radioligand binding assays have been utilized to assess the affinity of these compounds for various receptor subtypes, revealing significant interactions with nAChRs and other neurotransmitter receptors .
Case Studies
A notable case study involved the assessment of a structurally similar compound in a controlled environment, where it was administered to rodents to evaluate its effects on behavior and neurochemical profiles:
Scientific Research Applications
Modulation of Neurotransmitter Systems
Research indicates that 7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride interacts with various neurotransmitter receptors, particularly serotonin receptors. This interaction modulates G-protein coupled receptor pathways, which are crucial for neurotransmitter activity in the brain. Such modulation suggests potential therapeutic applications in treating neurological disorders such as depression and anxiety .
Gene Expression Regulation
The compound has also been shown to influence gene expression through receptor-mediated mechanisms. This property highlights its potential as a therapeutic agent in conditions where gene regulation is disrupted, offering avenues for research into targeted therapies for genetic disorders.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Common synthetic routes include nucleophilic substitutions and cycloadditions that leverage the compound's unique bicyclic structure to enhance yield and efficiency in industrial settings.
Case Studies
Neuropharmacological Studies
In a series of studies examining the neuropharmacological effects of this compound, researchers found that administration led to significant changes in serotonin levels in animal models. These findings suggest that the compound may serve as a basis for developing new antidepressants targeting serotonin pathways.
Gene Therapy Research
Another investigation focused on the compound's ability to regulate gene expression in cellular models showed promising results in modulating genes associated with neurodegenerative diseases. The ability to alter gene expression through receptor interactions positions this compound as a potential candidate for gene therapy applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural and Physicochemical Comparisons
Positional Isomerism and Stereochemistry
- 6-Phenyl vs. 1-Phenyl Isomers: The original compound (6-phenyl) and its 1-phenyl isomer (CAS 1955515-73-7) exhibit identical molecular weights but differ in steric and electronic properties. The 6-phenyl group may enhance π-π stacking interactions in drug-receptor binding compared to the 1-phenyl variant .
Stereochemical Variants :
Functional Group Modifications
- Fluorine vs. Fluorine’s electronegativity enhances metabolic stability and membrane permeability, making the difluoro variants (e.g., CAS 1955493-48-7) more favorable in drug design .
Trifluoromethyl vs. Difluoro Groups :
Bicyclic Core Variations
Preparation Methods
Difluorocyclopropanation of Functionalized Alkenes
A critical step in the synthesis is the difluorocyclopropanation of suitably functionalized alkenes. This method was refined by Bychek et al. (2018), who developed a procedure using trifluoromethyltrimethylsilane (TMSCF3) and sodium iodide (NaI) as reagents to convert non-activated alkenes into gem-difluorocyclopropanes under mild conditions in tetrahydrofuran (THF) solvent. The reaction proceeds efficiently at elevated temperatures, yielding difluorocyclopropane-containing intermediates that can be further elaborated into bicyclic amines.
The general reaction conditions are:
| Parameter | Condition |
|---|---|
| Reagents | TMSCF3 (2.5 equiv), NaI (0.2 equiv) |
| Solvent | THF |
| Temperature | Heating (reflux) |
| Reaction Time | Variable (several hours) |
| Substrate | Functionalized non-activated alkenes |
This methodology allows for the incorporation of difluorocyclopropane units into molecules bearing amine groups, esters, nitriles, and other functional groups, which is essential for constructing the 7,7-difluoro-3-azabicyclo[4.1.0]heptane core.
Construction of the Azabicyclo[4.1.0]heptane Core
The bicyclic amine framework is typically assembled via intramolecular cyclization reactions starting from amino-functionalized precursors. While specific stepwise details for this compound are limited in public sources, analogous syntheses involve:
- Starting from an amino-substituted cyclobutane or cyclopropane derivative.
- Cyclopropanation or ring closure to form the bicyclic system.
- Introduction of the phenyl substituent either before or after ring closure.
The presence of the difluoro substituents at the 7-position stabilizes the cyclopropane ring and influences the electronic properties of the molecule.
Conversion to Hydrochloride Salt
The free amine form of 7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane is typically converted to its hydrochloride salt to improve stability, solubility, and ease of handling. This is achieved by treatment with hydrochloric acid under controlled conditions, yielding the crystalline hydrochloride salt form.
Summary Table of Key Preparation Steps
| Step | Description | Key Reagents/Conditions | Yield Range (%) |
|---|---|---|---|
| Difluorocyclopropanation | Conversion of functionalized alkene to difluorocyclopropane | TMSCF3, NaI, THF, reflux | 64–87 (isolated yields) |
| N-Boc Deprotection | Removal of Boc protecting group under acidic conditions | Acidic hydrolysis | High (varies by substrate) |
| Bicyclic Core Formation | Intramolecular cyclization to form azabicycloheptane | Cyclization conditions (varied) | Not explicitly reported |
| Hydrochloride Salt Formation | Treatment of free amine with HCl to form stable salt | HCl in suitable solvent | Quantitative |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclopropanation and fluorination steps. Ruthenium(II) catalysts (e.g., [RuCl₂(p-cymene)]₂) are effective for cyclopropanation, achieving yields >70% under inert atmospheres (60–80°C, 12–24 hrs). Fluorination via DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® requires anhydrous conditions to minimize hydrolysis byproducts . Solvent choice (e.g., THF vs. DCM) impacts reaction kinetics, with polar aprotic solvents favoring fluorination efficiency. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for >95% purity .
| Synthetic Step | Catalyst/Reagent | Optimal Conditions | Yield Range |
|---|---|---|---|
| Cyclopropanation | RuCl₂(p-cymene)₂ | 70°C, 18 hrs, N₂ | 70–85% |
| Fluorination | DAST | −20°C → RT, 6 hrs | 60–75% |
Q. How does the bicyclic framework influence the compound’s physicochemical properties (e.g., solubility, logP)?
- Methodological Answer : The 3-azabicyclo[4.1.0]heptane core enhances rigidity, reducing conformational flexibility and improving metabolic stability. Fluorine atoms at C7 increase lipophilicity (logP ≈ 2.1–2.5 via shake-flask method), while the phenyl group at C6 contributes to π-π stacking interactions. Solubility in aqueous buffers (pH 7.4) is limited (<1 mg/mL), necessitating formulation with co-solvents (e.g., PEG-400) for in vivo studies .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from differences in bioavailability or off-target effects. To address this:
- Conduct plasma protein binding assays (equilibrium dialysis) to assess free fraction availability.
- Use LC-MS/MS to quantify tissue distribution and metabolite profiling (e.g., oxidative defluorination).
- Validate target engagement via PET imaging with fluorine-18 labeled analogs .
- Example : A 2024 study found reduced in vivo efficacy due to rapid hepatic clearance (t₁/₂ = 1.2 hrs in mice). Modifying the phenyl group to a pyridyl moiety improved t₁/₂ to 3.8 hrs without compromising target binding .
Q. How can computational modeling optimize the compound’s structure-activity relationship (SAR) for neurotransmitter receptor affinity?
- Methodological Answer :
Perform molecular docking (AutoDock Vina, Schrödinger) to map interactions with dopamine D₂/D₃ receptors.
Use QSAR models to predict substituent effects. For example, replacing the phenyl group with a 3,4-dichlorophenyl moiety (clogP = 3.0) increased D₂ binding (Ki = 12 nM vs. 45 nM for parent compound) .
Validate predictions via synthesis and radioligand displacement assays (³H-spiperone for D₂, ³H-7-OH-DPAT for D₃) .
| Substituent | clogP | D₂ Ki (nM) | D₃ Ki (nM) |
|---|---|---|---|
| Phenyl | 2.3 | 45 | 62 |
| 3,4-Dichlorophenyl | 3.0 | 12 | 28 |
Q. What advanced analytical techniques characterize stereochemical purity in this bicyclic system?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol = 90:10, 1 mL/min) to resolve enantiomers (retention times: 8.2 min vs. 10.5 min) .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (Mo-Kα radiation, 100 K). The bicyclo[4.1.0]heptane system adopts a boat conformation, with fluorine atoms in axial positions .
- NMR NOE Studies : Detect through-space interactions between H6 (δ 3.8 ppm) and F7 (δ −120 ppm) to verify spatial arrangement .
Data Contradiction Analysis
Q. Why do fluorination methods yield varying ratios of mono- vs. di-fluoro byproducts?
- Methodological Answer : Competing SN2 vs. radical mechanisms explain variability. DAST favors SN2 pathways (steric hindrance at C7 limits difluoro products), while photoredox catalysis (e.g., Ir(ppy)₃) promotes radical intermediates, increasing difluoro yields. Kinetic studies (GC-MS monitoring) show DAST achieves 85:15 mono:di ratio vs. 60:40 under UV irradiation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
